molecular formula C29H36O9 B1262274 (12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

Cat. No. B1262274
M. Wt: 528.6 g/mol
InChI Key: DRYUAYDRFAXIBH-VUSCAAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a natural product found in Albifimbria verrucaria with data available.

Scientific Research Applications

Synthesis and Biological Activity

Spirocyclic compounds are significant in the field of medicinal chemistry and have been studied for their biological activity and potential as therapeutic agents. Guan et al. (2000) synthesized spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine, which showed modest inhibitory activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) in culture. Some isomers were also found to be substrates for adenosine deaminase, while others showed activity against a range of viruses including herpes simplex virus type 1 (HSV-1), varicella zoster virus (VZV), human immunodeficiency virus (HIV-1), and hepatitis B virus (HBV), demonstrating the diverse potential of these compounds in antiviral therapies (Guan et al., 2000).

Chemical Reactions and Structural Analysis

Adam and Crämer (1987) explored the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, which did not show evidence for transannular ring expansion but rather yielded various isomeric hydroxy esters and other products, contributing to the understanding of carbenium ion chemistry in such compounds (Adam & Crämer, 1987). Additionally, Tsunetsugu et al. (1983) studied the hydrolysis of spirocyclopentadiene- and spiroindene-dichloroketen adducts, shedding light on the formation of various cycloheptatrienone and cyclopentane derivatives and contributing to the understanding of reactions involving spirocyclic compounds (Tsunetsugu et al., 1983).

Mass Spectrometry and Structural Determination

Olivares et al. (1984) reported on the mass spectrometry of ketene dimers, including spirocyclic compounds, providing insights into their dissociation paths and structure assignments through collisional activation dissociation mass spectra. This research aids in the characterization and understanding of the physical properties of spirocyclic compounds (Olivares et al., 1984).

properties

Product Name

(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5-,8-6-,17-12-

InChI Key

DRYUAYDRFAXIBH-VUSCAAFMSA-N

Isomeric SMILES

CC1C2/C=C\C=C/C(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5)O

Canonical SMILES

CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O

synonyms

roridin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 2
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 3
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 4
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 5
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 6
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

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